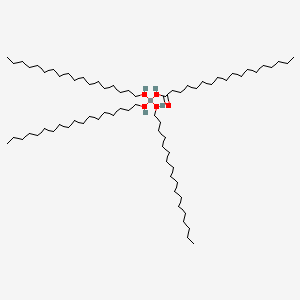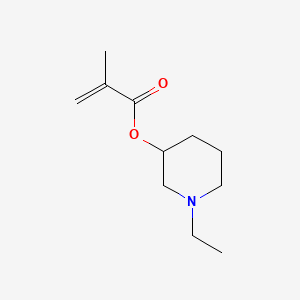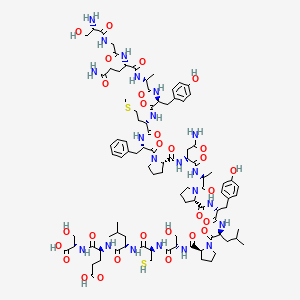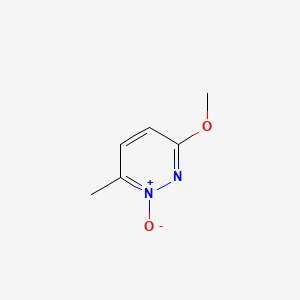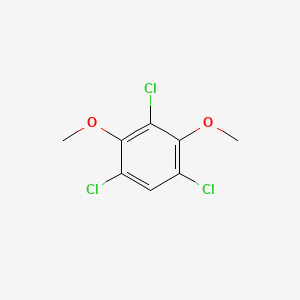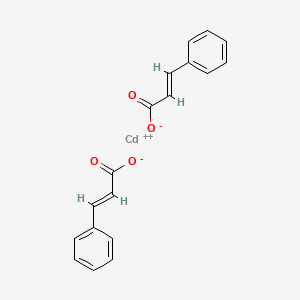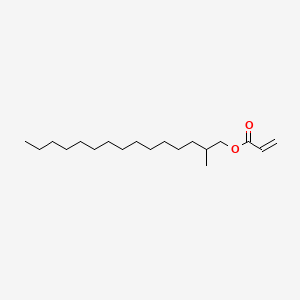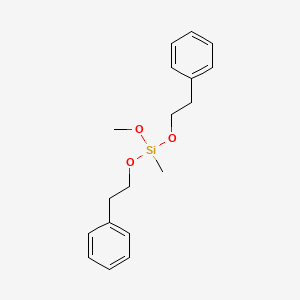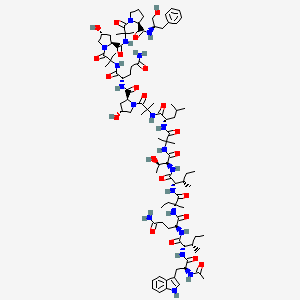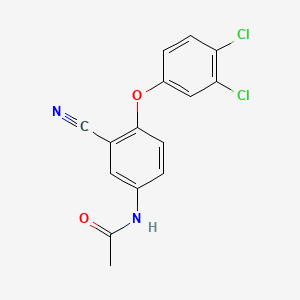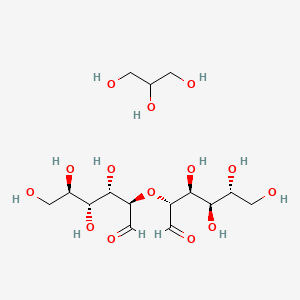
d-Glucose, ether with glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to light yellow crystalline powder that is highly soluble in water and hygroscopic . This compound is known for its stability at room temperature and is used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with glycerol typically involves the reaction of glucose with glycerol under specific conditions. One common method is the etherification reaction, where glucose and glycerol are reacted in the presence of an acid or base catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale etherification processes. These processes often use continuous reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, such as acidic or basic catalysts, is common in industrial settings to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
d-Glucose, ether with glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .
Applications De Recherche Scientifique
d-Glucose, ether with glycerol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects and use in drug formulations.
Industry: Used in the production of cosmetics, personal care products, and other industrial applications
Mécanisme D'action
The mechanism of action of d-Glucose, ether with glycerol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy and other essential biomolecules. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to d-Glucose, ether with glycerol include:
Glycerol: A simple polyol compound with three hydroxyl groups.
Glucose: A simple sugar and an essential energy source for living organisms.
Glyceryl ethers: Compounds formed by the reaction of glycerol with various alcohols
Uniqueness
This compound is unique due to its combined properties of glucose and glycerol. This combination results in a compound with enhanced solubility, stability, and hygroscopicity, making it suitable for various applications in different fields .
Propriétés
Numéro CAS |
100402-60-6 |
|---|---|
Formule moléculaire |
C15H30O14 |
Poids moléculaire |
434.39 g/mol |
Nom IUPAC |
propane-1,2,3-triol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-1-3(6)2-5/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
Clé InChI |
VDBLFKODSKYWQX-NWVPAHFOSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.C(C(CO)O)O |
SMILES canonique |
C(C(CO)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


